molecular formula C7H12O4 B1588784 Dimethyl (R)-(+)-methylsuccinate CAS No. 22644-27-5

Dimethyl (R)-(+)-methylsuccinate

Cat. No. B1588784
CAS RN: 22644-27-5
M. Wt: 160.17 g/mol
InChI Key: NFOQJNGQQXICBY-RXMQYKEDSA-N
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Description

Dimethyl (R)-(+)-methylsuccinate, also known as (R)-(+)-methylsuccinic acid dimethyl ester, is a chiral molecule with a variety of uses in scientific research and laboratory experiments. It is a white to light yellow powder that is soluble in water, alcohols, and ethers, and has a melting point of approximately 60 °C. The compound has a molecular weight of 152.17 g/mol and a chemical formula of C6H10O4. Its structure consists of a methyl group attached to a succinic acid group, with the methyl group being on the R-stereocenter.

Scientific Research Applications

Application in Microbiology

  • Field : Applied Microbiology and Biotechnology
  • Summary : DMSO is used as a solvent in scientific research, drug screening settings, and biomedical applications. Its effects on biological processes are often overlooked .
  • Methods : The study used Escherichia coli as a model to investigate the effects of low-dose DMSO-driven changes in bacterial cells. The methods included Fourier transform infrared spectroscopy analyses, analytical cell-biology approaches, and high-throughput sequencing .
  • Results : The study showed that non-toxic DMSO doses reduce the cellular levels of reactive oxygen species, change the cellular nucleic acid content and DNA topology, affect the global 5-methylcytosine pattern of the genome, and modulate gene transcription .

Application in Organic Chemistry

  • Field : Organic Synthesis
  • Summary : DMSO has been extensively used as a versatile reagent for the synthesis of functionalized molecules. It can be utilized as a carbon source, a sulfur source, and an oxygen source, and also be employed as a crucial oxidant enabling various transformations .
  • Methods : The study reviewed DMSO-based direct heterocycle constructions from 2012 to 2022 .
  • Results : The past decade has witnessed a large number of impressive achievements on the direct synthesis of heterocycles as well as modifications of heterocyclic compounds by applying DMSO as a reagent .

properties

IUPAC Name

dimethyl (2R)-2-methylbutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-5(7(9)11-3)4-6(8)10-2/h5H,4H2,1-3H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFOQJNGQQXICBY-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80431434
Record name Dimethyl (R)-(+)-methylsuccinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl (R)-(+)-methylsuccinate

CAS RN

22644-27-5
Record name Dimethyl (R)-(+)-methylsuccinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The procedure in Example 1 was repeated to proceed with reaction except that in the second step of esterification, methanol in an amount by weight of 2.6 times that of the methyl 3-cyanoisobutyrate was intermittantly added dropwise to the content in the flask at 100° C. at atmospheric pressure under the reflux of methanol over a period of 5 hours; then at least 90% of water which was formed by the by-production of ether was removed outside the reaction system together with methanol; and additional methanol in an amount of 2.6 times that of the methyl 3-cyanoisobutyrate was intermittantly added dropwise to the content in the flask at 100° C. at atmospheric pressure under the reflux of methoanol over a period of 5 hours. As a result, dimethyl methylsuccinate was obtained at a yield of 97.6 mol % based on the fed methyl 3-cyanoisobutyrate, and by-production of dimethyl ether was at most 1 mol % based on the dimethyl methylsuccinate thus formed.
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Synthesis routes and methods II

Procedure details

The procedure in Example 3 (3) was repeated to proceed with heating stirring reaction except that in place of 180 g of methyl formate and 96 g of methanol, 200 g of methanol was charged in the autoclave and carbon monoxide was pressurized into the autoclave so as to maintain the internal pressure at 40 kg/cm2G. After the temperature of the content in the autoclave reached 60° C., carbon monoxide was fed in the autoclave so as to maintain the internal pressure at 40 kg/cm2G to proceed with the reaction for 3 hours. Subsequently, the content therein was cooled, internal pressure was gradually lowered to atmospheric pressure, and the reaction product was taken out. As a result of analysis therefor, the conversion of methyl 3-carbamoylisobutyrate was 81.4% and there were obtained dimethyl methylsuccinate at a selectivity of 95.7% and formamide at a selectivity of 94.4%, each based on the reacted methyl 3-carbamoylisobutyrate.
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Synthesis routes and methods III

Procedure details

A one L stainless steel-made autoclave equipped with a stirrer was charged with 72.5 g of the methyl 3-carbamoylisobutyrate which had been obtained in the preceding item (2), 180 g of methyl formate, 96 g of methanol and 1.1 g of sodium methylate to proceed with heating reaction at 60° C. for 2 hours. The reaction product was cooled and then analyzed. As a result, the conversion of the methyl 3-carbamoylisobutyrate was 83.2% and, there were obtained dimethyl methylsuccinate at a selectivity of 99.8% based on the reacted methyl 3-carbamoylisobutyrate, and formamide at a selectivity of 98.4% based on the same. The sodium methylate in the reaction liquid was neutralized with sulfuric acid, and subsequently the reaction liquid was distilled by a conventional method. As a result, methyl formate and methanol were recovered and there were obtained 60 g of dimethyl methylsuccinate with at least 99% purity and 16 g of formamide with 99% purity. The recovery of these substances inclusive of an intermediate fraction was quantitative, respectively.
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Synthesis routes and methods IV

Procedure details

A mixture of 33 mg (0.031 mmol) of the ferrocenyl bis(phosphonite) prepared in Example 1 and 12 mg (0.031 mmol) of bis(bicyclo[2.2.1]hepta-2,5-diene)rhodium(I) perchlorate in 2 mL of methanol/tetrahydrofuran (1:1) solution is stirred for two hours. Then, to the resultant solution of rhodium complex is added a solution of 490 mg (3.1 mmol) of dimethyl itaconate and 13 mL of methanol in a pressure reactor. The reactor is then pressurized to 1018 psi with hydrogen and the reaction is stirred at ambient temperature for 88 hours. 1H nmr analysis of the reaction mixtures shows a 100% conversion of dimethyl itaconate starting material to product. Workup of the reaction mixture gives 492 mg (99% yield) of desired dimethyl 2-methylsuccinate.
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bis(bicyclo[2.2.1]hepta-2,5-diene)rhodium(I) perchlorate
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12 mg
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33 mg
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Synthesis routes and methods V

Procedure details

A solution of dimethyl itaconate (158 mg, 1 mmol) and the catalyst (I) (6 mg, 1 mmol, 1 mol %) in degassed methanol (10 ml) was prepared under exclusion of oxygen in a Schlenk flask. After hydrogenation of the mixture overnight at 3.41 MPa (500 psi), the solvent was evaporated to give the 2-methylsuccinic acid dimithyl ester (complete conversion, 11.7% ee, configuration unknown).
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10 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethyl (R)-(+)-methylsuccinate
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Citations

For This Compound
38
Citations
HH Wagner, H Hausmann, WF Hölderich - Journal of Catalysis, 2001 - Elsevier
Heterogeneous chiral catalysts for the enantioselective hydrogenation of prochiral alkenes are prepared from chiral rhodium diphosphine complexes and Al-MCM-41. Impregnation of …
Number of citations: 68 www.sciencedirect.com
É Engeldinger, D Armspach, D Matt, L Toupet… - Comptes Rendus …, 2002 - Elsevier
Two primary face difunctionalised α-cyclodextrins (α-CDs) bearing AC and AD-positioned triarylphosphite ligands have been synthesised and their ability to form large chelate rings has …
Number of citations: 30 www.sciencedirect.com
I Serrano, M Rodríguez, I Romero, A Llobet… - Inorganic …, 2006 - ACS Publications
The synthesis of two Ru chloro complexes, Ru III Cl 3 (bpea), 1, and cis-fac-Δ-[Ru II Cl{(R)-(bpea)}{(S)-(BINAP)}](BF 4 ), cis-fac-Δ-(R)-(S)-2, (bpea = N,N-bis(2-pyridylmethyl)ethylamine; (…
Number of citations: 24 pubs.acs.org
MA Alherz, AN Tsoligkas, J Wood… - 8th World Congress of …, 2009 - researchgate.net
The rhodium-catalyzed enantioselective hydrogenation of Dimethylitaconate (DMI) has been studied in a continuous fixed-bed reactor working under trickle bed conditions. The …
Number of citations: 2 www.researchgate.net
HJ Veith, M Collas, R Zimmer - Liebigs Annalen, 1997 - Wiley Online Library
(S)‐3‐Methyl‐N‐(3‐methylbutyl)pyrrolidine (1) and its antipode (R)‐1 have been prepared by reduction of (S)‐4,5‐dihydro‐3‐methyl‐2(3H)furanone (7) and dimethyl (R)‐2‐…
S Doherty, EG Robins, I Pál, CR Newman… - Tetrahedron …, 2003 - Elsevier
Several novel phosphoramidites have been prepared by reaction of the primary amines para-vinylaniline, ortho-anisidine, 2-methoxyphenyl(4-vinylbenzyl)amine, 8-aminoquinoline and …
Number of citations: 57 www.sciencedirect.com
M Yamashita, M Kobayashi, M Sugiura… - Bulletin of the …, 1986 - journal.csj.jp
Diphenylphosphinite derivatives of sugars were conveniently synthesized by the reaction of diphenylphosphinous chloride–triethylamine with sugar derivatives. Homogeneous …
Number of citations: 39 www.journal.csj.jp
MA Al Herz, AN Tsoligkas, MJH Simmons… - Applied Catalysis A …, 2011 - Elsevier
The catalytic hydrogenation of dimethyl itaconate was studied in lab-scale shake flask and transferred to continuous flow with recirculation in a trickle bed reactor. All experiments were …
Number of citations: 11 www.sciencedirect.com
MT Reetz, T Neugebauer - Angewandte Chemie International …, 1999 - Wiley Online Library
Efficient catalysis of asymmetric hydrogenations is possible with complexes of the type 1 which contain chiral diphosphites as ligands. Thus the Rh‐catalyzed hydrogenation of dimethyl …
Number of citations: 237 onlinelibrary.wiley.com
G Szöllősi, K Balázsik, M Bartók - Applied Catalysis A: General, 2007 - Elsevier
The enantioselective hydrogenation of itaconic acid was studied over cinchona alkaloid-modified supported palladium catalyst in the presence of benzylamine as achiral base additive. …
Number of citations: 42 www.sciencedirect.com

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